![molecular formula C18H17N3O3 B2518612 1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705700-38-4](/img/structure/B2518612.png)
1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" is a spiro compound, which is a type of bicyclic organic compound that includes two rings joined by one common atom. The spiro compounds in the provided papers are being investigated for their potential as central nervous system (CNS) agents, with a focus on their synthesis and biological evaluation. These compounds are of interest due to their structural similarities to known antidepressants and their potential to exhibit CNS depressant activity.
Synthesis Analysis
The synthesis of related spiro compounds involves the formation of a spiro linkage between an isobenzofuran moiety and a piperidine ring. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethyl analogue was achieved through lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . The synthesis of other analogues, such as those with aromatic substituents, was also explored, although few showed significantly increased activity compared to the lead compounds .
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by the presence of a spiro linkage, which can influence the compound's biological activity. For instance, the optimal antitetrabenazine activity, which is a common property of antidepressants, is associated with the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety where the nitrogen is basic . The introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduced this activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of spiro compounds can include lithiation, addition reactions, and cyclization. For example, the synthesis of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives involved metalation of benzanilide with n-butyllithium, addition of a cyclohexanone derivative, and acidification . The resulting compounds were then further modified to produce secondary amine analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds are influenced by their molecular structure. The presence of substituents, such as methyl groups or halogens, can affect the compound's potency and selectivity as a CNS agent. For instance, compound 2e, which contains a 4-fluorobenzoyl group, was found to be potent in the Sidman avoidance paradigm in rats and exhibited less nonselective dopamine-receptor blocking effects, making it an attractive potential neuroleptic . The stereochemistry of the spiro linkage, as in the case of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, can also play a role in the biological activity of these compounds .
科学的研究の応用
Sigma Receptor Ligands
The compound 1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is related to a class of compounds studied for their affinity and selectivity towards sigma receptors, particularly sigma 2 receptors. Research shows that variations in the N-substituent of spiro[isobenzofuran-1(3H),4'-piperidines] significantly affect their affinity and selectivity for sigma 1 and sigma 2 binding sites. Compounds with specific N-substituents demonstrated subnanomolar affinity for sigma 2 receptors, indicating potential for development into selective sigma 2 ligands. Such compounds have been synthesized and evaluated, highlighting the importance of structural factors, including the size of the N-substituent and the presence of substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system, for sigma receptor affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).
Antimycobacterial Activity
Spiro-piperidin-4-ones, including structures related to 1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, have been synthesized and evaluated for their antimycobacterial activity. Research indicates that certain spiro-piperidin-4-ones exhibit potent in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv (MTB), multidrug-resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC(2)). One compound, in particular, showed significant potency, surpassing traditional antimycobacterial agents such as isoniazid and ciprofloxacin, suggesting the potential of spiro-piperidin-4-ones in developing new antimycobacterial agents (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Central Nervous System Agents
Compounds structurally related to 1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one have been explored as potential central nervous system (CNS) agents. The synthesis of analogs has been motivated by the discovery of their inhibitory activity against conditions such as tetrabenazine-induced ptosis, a characteristic often associated with antidepressants. These studies aim to identify optimal structural features for antitetrabenazine activity, which is linked to potential antidepressant effects. Research in this area underscores the importance of the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety for achieving significant antitetrabenazine activity, highlighting the compound's relevance in CNS drug development (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, & Ong, 1976).
作用機序
Pyrazines
Pyrazines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions. They are known to have a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Benzofurans
Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. They are found in many natural products and pharmaceuticals. Benzofurans have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Piperidines
Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. They are a key structural motif in many pharmaceuticals and alkaloids. Piperidines can act on a variety of biological targets, including receptors and enzymes, and can have a wide range of biological activities .
特性
IUPAC Name |
1'-(5-methylpyrazine-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-10-20-15(11-19-12)16(22)21-8-6-18(7-9-21)14-5-3-2-4-13(14)17(23)24-18/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJAZVQYERLGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

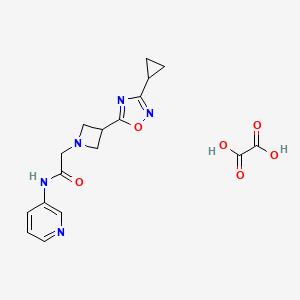
![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)
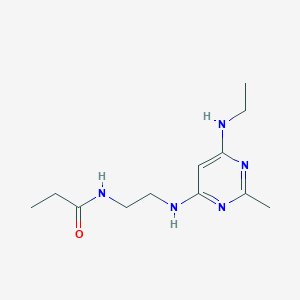


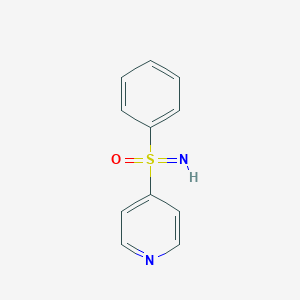
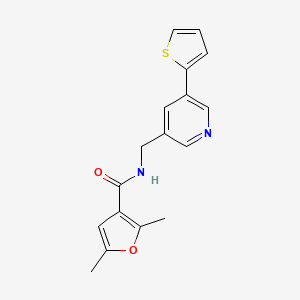
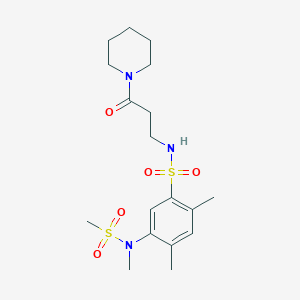
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2518542.png)
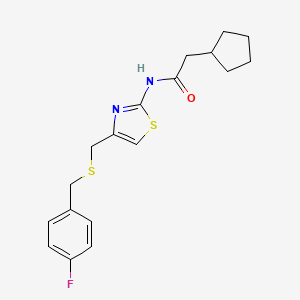
![N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)
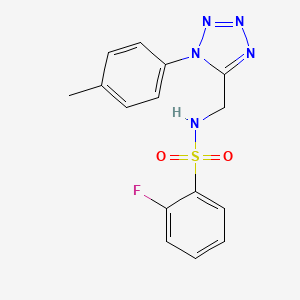
![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)